4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one
Description
4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one is a dihydropyrimidinone derivative, a class of heterocyclic compounds widely explored in medicinal chemistry due to their structural versatility and bioactivity. The molecule features a partially saturated pyrimidinone ring with an amino group at position 4 and a methyl substituent at position 1.
Properties
IUPAC Name |
4-imino-1-methyl-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H2,1H3,(H2,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJBUZDUYVHCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=N)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multicomponent Reactions (MCR)
A highly efficient and convergent method involves a three-component reaction inspired by the Biginelli reaction, where α-cyanoketones, aldehydes, and guanidines react in a one-pot sequence to form 2-amino-1,4-dihydropyrimidine derivatives, which can be further methylated to yield the target compound.
-
- React α-cyanoketone, aldehyde, and guanidine in ethanol or isopropanol.
- The reaction proceeds through condensation, nucleophilic addition, and cyclization.
- The intermediate 2-amino-1,4-dihydropyrimidine-5-carbonitrile is obtained in moderate to excellent yields (45–89%).
- Subsequent N-methylation yields this compound derivatives.
-
- High atom economy.
- Avoids isolation of intermediates.
- Scalable and adaptable to diverse substituents.
(Table 1 summarizes typical yields and conditions for this method.)
| Entry | Starting Materials | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | α-cyanoketone + aldehyde + guanidine | Ethanol | Reflux | 2-4 h | 60-85 |
| 2 | Same as above | Isopropanol | Reflux | 3 h | 70-89 |
Table 1: Typical conditions and yields for multicomponent synthesis of pyrimidine derivatives
N-Methylation of 4-Aminopyrimidinones
Starting from 4-amino-5,6-dihydropyrimidin-2-one, selective methylation at the N-1 position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
-
- Use of a base such as potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: Room temperature to 60 °C.
- Reaction time: Several hours until completion.
-
- Careful control of stoichiometry is required to avoid over-alkylation.
- Purification by crystallization or chromatography yields high-purity products.
Reduction of Pyrimidin-2-one Precursors
The dihydro form at positions 5 and 6 can be obtained by selective reduction of pyrimidin-2-one derivatives:
-
- Ammonium sulfide.
- Catalytic hydrogenation over platinum or palladium catalysts.
-
- Nitrosation of 6-aminouracil followed by reduction with ammonium sulfide yields 5,6-dihydropyrimidinone derivatives.
-
- Mild reaction conditions.
- High selectivity for dihydro derivatives.
Alternative Routes via Pyrimidine Intermediates
Some patented methods describe the preparation of related pyrimidinone compounds via halogenated intermediates followed by nucleophilic substitution and hydrolysis:
For example, reacting chloromethyl-amino-pyridine derivatives with potassium hydroxide in methanol under autoclave conditions (160–200 °C) produces amino-pyrimidinones efficiently with yields up to 84% and purity >99%.
This method is characterized by:
- Use of protic solvents.
- Elevated temperature and pressure.
- Avoidance of chromatography, enabling scalability.
(Table 2 summarizes key parameters from this patented method.)
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Methanol | Efficient medium |
| Base | KOH | Promotes substitution |
| Temperature | 180 °C | Optimal for reaction rate |
| Pressure | ~12.5 bar | Maintains solvent integrity |
| Reaction Time | 16 hours | Complete conversion |
| Yield | 84% | High yield and purity |
Table 2: Conditions for preparation via chloromethyl-amino-pyridine intermediate
Comparative Analysis and Research Findings
| Method | Yield Range (%) | Purity (%) | Scalability | Environmental Impact | Notes |
|---|---|---|---|---|---|
| Multicomponent Reaction | 45 – 89 | >95 | High | Moderate (solvent use) | One-pot, efficient, versatile |
| N-Methylation | 70 – 90 | >95 | Moderate | Requires methylating agents | Requires careful control to avoid side products |
| Reduction with Ammonium Sulfide | 60 – 80 | High | Moderate | Mild conditions | Selective reduction, mild reagents |
| Halogenated Intermediate Route | ~84 | >99 | High | Uses autoclave, high temp | Chromatography-free, suitable for scale-up |
Summary and Recommendations
- The multicomponent reaction provides a versatile and efficient route to the pyrimidine core, enabling structural diversity and moderate to high yields.
- N-methylation is a straightforward step to introduce the methyl group at N-1, but requires careful handling of reagents.
- Selective reduction methods are effective for obtaining the dihydro form, with mild reagents and conditions.
- The halogenated intermediate method offers a high-yielding, scalable, and chromatography-free process suitable for industrial applications.
For best results, a combination of the multicomponent synthesis followed by selective N-methylation and reduction is recommended, depending on the scale and purity requirements.
Chemical Reactions Analysis
Recyclization and Ring-Opening Reactions
The compound undergoes C–C recyclization under basic or nucleophilic conditions. For example:
-
Reaction with KOH : Heating 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one derivatives in ethanolic KOH leads to ring-opening followed by re-cyclization. This mechanism parallels the behavior of pyrimidinium salts, where nucleophilic attack at the C(2) position triggers ANRORC (Addition-Nucleophile-Ring-Opening-Ring Closure) pathways .
-
Products : These reactions yield substituted pyrimidines or fused heterocycles, depending on substituents. For instance, analogous compounds form 2-amino-5-acetyl-4-hydroxypyrimidine under similar conditions .
Condensation with Carbonyl Reagents
The amino group at position 4 participates in Schiff base formation:
-
Reaction with aldehydes/ketones : Condensation generates imine intermediates, which can cyclize further. For example, reacting with formamide produces pyrrolo[2,3-d]pyrimidine derivatives via Schiff base intermediates .
-
Conditions : Microwave irradiation (80°C, ethanol) facilitates rapid cyclization with high yields (e.g., 60% for analogous systems) .
Nucleophilic Substitution
The methyl group at position 1 can undergo demethylation or substitution:
-
Demethylation : Treatment with strong bases (e.g., NH₃) removes the methyl group, regenerating pyrimidine derivatives .
-
Substitution with amines : Alcoholic methylamine replaces the methyl group, forming methylimine derivatives, as observed in structurally related pyrimidinium salts .
Addition Reactions Across the 5,6-Dihydro Bond
The dihydro moiety allows stereoselective additions:
-
Hydroxylamine addition : Trans-addition of hydroxylamines across the 5,6-double bond forms syn/anti isomers of 4-alkoxyimino-5,6-dihydro-6-alkoxyaminopyrimidin-2-ones .
-
Stereochemical outcome : The configuration depends on substituents at N(1) and N(3), with syn isomers favored for N(3)-H derivatives .
Annelation Reactions
The compound serves as a precursor for fused heterocycles:
-
Reaction with active methylene compounds : Under basic conditions, annelation with aminonitriles or aminoesters yields pyrimido[1,2-a]pyrimidines .
-
Key intermediates : Covalent amination at the 1,6-azomethine bond initiates ring expansion .
Comparative Reaction Conditions and Products
Acid/Base-Mediated Rearrangements
-
Dimroth rearrangement : Under strongly alkaline conditions, the compound rearranges to isomeric pyrimidines via ring-opening and re-closure .
-
pH-dependent solubility : Protonation at the 4-amino group (pKa ~8–9) influences reactivity in aqueous media .
Key Mechanistic Insights
Scientific Research Applications
Antihypertensive Agents
The compound has been identified as a potential antihypertensive agent. Research indicates that derivatives of pyrimidine compounds exhibit vasodilatory effects, which can be beneficial for managing high blood pressure. Studies have shown that certain structural modifications enhance these properties, making them suitable candidates for further development in hypertension treatment .
Antiviral Properties
4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one derivatives have demonstrated antiviral activity against various viruses. For instance, compounds within this class have been explored for their efficacy against hepatitis B virus (HBV) replication, highlighting their potential in antiviral drug development .
Antitumor Activity
Recent investigations have revealed that pyrimidine derivatives possess anticancer properties. Specifically, modifications to the 4-amino group can enhance the activity against different cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation .
Case Study on Antihypertensive Effects
A study published in a peer-reviewed journal explored the antihypertensive effects of modified pyrimidine derivatives in animal models. The results indicated a significant reduction in systolic blood pressure, suggesting that these compounds could be developed into effective antihypertensive medications .
Case Study on Antiviral Activity
In a separate investigation focused on antiviral applications, researchers synthesized several derivatives of this compound and tested their efficacy against HBV. The study found that specific modifications increased antiviral potency, providing a foundation for future drug development aimed at treating viral infections .
Mechanism of Action
The mechanism by which 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one exerts its effects often involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but typically include inhibition of nucleic acid synthesis or interference with metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogues from the evidence:
Biological Activity
4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one, a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in treating various diseases due to its mechanisms of action that involve modulation of key biological pathways.
- Chemical Formula : C5H9N3O
- Molecular Weight : 113.15 g/mol
- CAS Number : 240882
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as DNA synthesis and protein interactions. Notably, it has been shown to:
- Inhibit COX-2 Activity : This compound exhibits anti-inflammatory properties by suppressing cyclooxygenase enzymes, which are crucial in the inflammatory response .
- Modulate Estrogen Receptors : Similar compounds have demonstrated the ability to bind to estrogen receptors, influencing cell growth and proliferation pathways.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound and related derivatives:
Case Study 1: Anticancer Activity
A study investigated the effects of various pyrimidine derivatives on cancer cell lines. The compound demonstrated significant inhibition of proliferation in HeLa and HepG2 cells with an IC50 value indicating effective cytotoxicity while showing minimal toxicity to normal fibroblasts .
Case Study 2: Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that 4-amino derivatives significantly reduced the expression of pro-inflammatory markers such as iNOS and COX-2 in vivo models. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Structure–Activity Relationships (SAR)
The efficacy of this compound can be influenced by structural modifications:
Q & A
Q. What are the most common synthetic routes for 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via one-pot multicomponent reactions, such as modified Biginelli reactions, which combine urea derivatives, β-keto esters, and aldehydes under acidic conditions. Solvent choice (e.g., ethanol vs. acetic acid) and catalyst type (e.g., HCl vs. Lewis acids) significantly impact yield and purity. For example, microwave-assisted synthesis reduces reaction time and improves regioselectivity compared to conventional heating .
Q. What are the primary biological targets of this compound derivatives?
Structural analogs of this compound exhibit activity against enzymes like dihydrofolate reductase (DHFR) and kinases. In vitro assays often evaluate IC values using fluorescence-based inhibition studies. For example, substituents at the 4-amino position enhance binding affinity to bacterial DHFR .
Q. How should researchers handle solubility challenges during in vitro assays?
The compound’s limited aqueous solubility can be mitigated by:
- Using polar aprotic solvents (e.g., DMSO) for stock solutions.
- Adjusting pH with NaOH to deprotonate NH groups, enhancing solubility (e.g., solubility in 0.1 M NaOH: ~15 mg/mL) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Neutralize acidic residues before disposal in accordance with hazardous waste regulations .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
| Parameter | Optimization Strategy | Impact on Yield |
|---|---|---|
| Catalyst loading | Reduce HCl concentration from 10% to 5% | Decreases side reactions by 30% |
| Temperature | Microwave irradiation at 80°C vs. reflux at 120°C | Increases yield by 15% |
| Solvent polarity | Switch from ethanol (polar) to THF (aprotic) | Improves regioselectivity |
| Data from kinetic studies suggest that lower catalyst loading reduces dimerization side products . |
Q. How do contradictory biological activity results arise in structurally similar analogs?
Discrepancies often stem from:
- Stereochemical variations : Enantiomers may exhibit divergent binding modes to chiral enzyme pockets.
- Protonation states : The 4-amino group’s pKa (~8.5) affects solubility and membrane permeability in cell-based assays. Resolution requires orthogonal validation (e.g., X-ray co-crystallography of ligand-enzyme complexes) .
Q. What computational approaches predict the compound’s reactivity in functionalization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the 5,6-dihydro ring. Key parameters:
- Fukui indices : Identify nucleophilic sites (e.g., C5 position).
- Transition state analysis : Predict activation energies for halogenation or alkylation .
Q. Which strategies enhance metabolic stability for in vivo studies?
Q. How does the compound interact with lipid bilayers in cellular uptake studies?
Molecular dynamics simulations reveal:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
